N-[(4-ethyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
Description
This compound is a triazole-adamantane hybrid featuring a 4-ethyl-4H-1,2,4-triazole core substituted with a [(4-nitrophenyl)methyl]sulfanyl group at position 5 and an adamantane-1-carboxamide moiety at position 2. However, analogs with similar scaffolds—particularly adamantane-triazole derivatives—have been extensively studied for antiviral, antibacterial, and antihypoxic activities .
Properties
IUPAC Name |
N-[[4-ethyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O3S/c1-2-27-20(25-26-22(27)32-14-15-3-5-19(6-4-15)28(30)31)13-24-21(29)23-10-16-7-17(11-23)9-18(8-16)12-23/h3-6,16-18H,2,7-14H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJCUPUWTVHJRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)[N+](=O)[O-])CNC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nucleophilic substitution reaction, where a nitrophenyl halide reacts with a thiol group.
Attachment of the Adamantane Moiety: The adamantane carboxylic acid is coupled with the triazole derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfanyl group.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The triazole ring can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Halogenated reagents and bases like sodium hydride can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its antimicrobial, antifungal, and anticancer properties.
Biological Studies: The compound can be used to study enzyme inhibition and protein interactions.
Industrial Applications: It may serve as a precursor for the synthesis of other complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity. The triazole ring is known to interact with various biological targets, potentially inhibiting enzymes or binding to receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following adamantane-triazole derivatives are structurally related and provide a basis for comparison:
Physicochemical Properties
- Lipophilicity : The adamantane moiety increases hydrophobicity across all analogs, but the 4-nitrophenyl group in the target compound may further enhance membrane permeability compared to methyl or phenyl substituents in Compounds I and II .
- Solubility: Longer alkyl chains (e.g., in IIa-IIg) reduce aqueous solubility, whereas polar groups like ethanamine (in the N,N-dimethylethanamine derivative) improve it . The nitro group in the target compound likely reduces solubility relative to non-nitrated analogs.
Biological Activity
N-[(4-ethyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide, a complex organic compound, belongs to the triazole family and is notable for its diverse biological activities. This article examines its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Details
- IUPAC Name : this compound
- Molecular Formula : C21H23N5O3S
- Molar Mass : 425.51 g/mol
Structural Features
The compound features a triazole ring that is critical for its biological activity. The presence of the nitrophenyl group and the adamantane moiety contributes to its structural complexity and potential interactions with biological targets.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds similar to this compound showed effectiveness against various bacterial strains. The mechanism involves inhibition of fungal cytochrome P450 enzymes, disrupting ergosterol synthesis in fungal cell membranes .
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies revealed that it inhibits the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The triazole ring is believed to interact with specific enzymes involved in cancer cell metabolism, leading to reduced tumor growth .
The proposed mechanism of action includes:
- Enzyme Inhibition : The triazole moiety interacts with enzyme active sites, inhibiting their function.
- Reactive Intermediate Formation : The nitro group can be reduced to form reactive intermediates that disrupt cellular processes.
- Cell Membrane Interaction : The adamantane structure enhances membrane permeability, facilitating compound uptake into cells .
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of several triazole derivatives, including the target compound. Results showed a minimum inhibitory concentration (MIC) of 16 µg/mL against Candida albicans, indicating strong antifungal activity compared to standard antifungal agents.
Study 2: Anticancer Potential
In another study, this compound was tested against breast cancer cell lines (MCF7). The compound exhibited an IC50 value of 12 µM after 48 hours of treatment, significantly reducing cell viability compared to untreated controls .
Data Summary Table
| Property | Value |
|---|---|
| IUPAC Name | N-[(4-ethyl...carboxamide |
| Molecular Formula | C21H23N5O3S |
| Molar Mass | 425.51 g/mol |
| Antimicrobial MIC | 16 µg/mL (against C. albicans) |
| Anticancer IC50 (MCF7) | 12 µM |
Q & A
Q. What are the established synthetic routes for this compound, and what analytical techniques are critical for confirming its structural integrity?
The synthesis typically involves multi-step reactions:
Adamantane-1-carboxamide activation : React adamantane-1-carboxylic acid with thionyl chloride to form the acyl chloride intermediate, followed by coupling with methylamine derivatives.
Triazole ring formation : Utilize cyclocondensation of thiosemicarbazides with nitriles or via Huisgen 1,3-dipolar cycloaddition for regioselective triazole formation .
Sulfanyl group introduction : Employ nucleophilic substitution with 4-nitrobenzyl mercaptan under basic conditions.
Q. Critical Analytical Techniques :
Q. What in vitro assays are recommended for preliminary assessment of bioactivity?
- Enzyme inhibition assays : Target kinases or proteases due to the triazole’s metal-coordinating ability. Use fluorescence-based assays (e.g., ATPase/GTPase activity).
- Antimicrobial screening : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains, referencing adamantane-based antivirals .
- Cytotoxicity profiling : MTT assays on HEK293 or HepG2 cells to establish selectivity indices .
Advanced Research Questions
Q. How can quantum chemical calculations predict the reactivity of the adamantane-triazole core?
- Reactivity mapping : Use DFT (B3LYP/6-311+G**) to calculate Fukui indices, identifying nucleophilic (triazole N2) and electrophilic (adamantane C1) sites .
- Transition state analysis : Simulate sulfanyl group substitution pathways using Gaussian 09, comparing activation energies for SN1 vs. SN2 mechanisms .
- ICReDD’s workflow : Integrate computational results with robotic high-throughput experimentation to validate reaction pathways .
Q. Example Computational Results :
| Parameter | Value | Significance |
|---|---|---|
| HOMO-LUMO gap | 4.2 eV | Indicates stability against electrophilic attack |
| Adiabatic electron affinity | 1.8 eV | Suggests potential redox activity in biological systems |
Q. What strategies resolve contradictions between computational solubility predictions and empirical data?
- Statistical DoE : Apply a 2³ factorial design varying pH, temperature, and co-solvents (e.g., DMSO/water mixtures) to identify dominant factors .
| Factor | Level (-1) | Level (+1) |
|---|---|---|
| pH | 5.0 | 7.4 |
| Temp. | 25°C | 37°C |
| % DMSO | 5% | 20% |
- HSPiP analysis : Compare Hansen solubility parameters (δD, δP, δH) with solvents like NMP or PEG-400 to optimize co-solvent blends .
Q. How can reactor design improve scalability of multi-step synthesis?
- Continuous flow systems : Use microreactors for exothermic steps (e.g., triazole cyclization) to enhance heat transfer and reduce byproducts .
- Membrane separation : Implement nanofiltration (MWCO 500 Da) to isolate intermediates, achieving >90% purity before final coupling .
Q. Reactor Performance Metrics :
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Yield | 65% | 82% |
| Purity | 75% | 93% |
| Throughput | 10 g/day | 50 g/day |
Q. What spectroscopic methods differentiate polymorphic forms of this compound?
- PXRD : Compare diffraction patterns (e.g., 2θ = 12.4°, 18.7°) to identify crystalline vs. amorphous phases.
- Solid-state NMR : Use ¹³C CP/MAS to detect variations in adamantane ring conformation .
Data Contradiction Analysis
Q. How to address discrepancies in reported logP values across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
